Welcome to the BenchChem Online Store!
molecular formula C13H18N4O4S B8701717 6-Nitro-N,N,1-triethyl-1H-benzimidazole-2-sulfonamide CAS No. 115243-47-5

6-Nitro-N,N,1-triethyl-1H-benzimidazole-2-sulfonamide

Cat. No. B8701717
M. Wt: 326.37 g/mol
InChI Key: ZDAZLOGHHTUNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04933338

Procedure details

2.6 g (0.11 mol) of sodium hydride are added to a solution of 29.8 g (0.1 mol) of 6-nitro-1,N-diethyl-1H-benzimidazole-2-sulfonamide in 100 ml of dimethylformamide. The solution is stirred for one hour at 40° C., 10.8 g (0.1 mol) of ethyl bromide are added and the mixture is stirred for 12 hours at 50° C. It is poured into water and the product is filtered off and washed with water. The precipitate is recrystallized from ethanol to give 25.6 g (78%) of 6-nitro-1,N,N-triethyl-1H-benzimidazole-2-sulfonamide melting at 90°-1° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
6-nitro-1,N-diethyl-1H-benzimidazole-2-sulfonamide
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:7]=[CH:8][C:9]2[N:13]=[C:12]([S:14]([NH:17][CH2:18][CH3:19])(=[O:16])=[O:15])[N:11]([CH2:20][CH3:21])[C:10]=2[CH:22]=1)([O-:5])=[O:4].[CH2:23](Br)[CH3:24].O>CN(C)C=O>[N+:3]([C:6]1[CH:7]=[CH:8][C:9]2[N:13]=[C:12]([S:14]([N:17]([CH2:23][CH3:24])[CH2:18][CH3:19])(=[O:16])=[O:15])[N:11]([CH2:20][CH3:21])[C:10]=2[CH:22]=1)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
6-nitro-1,N-diethyl-1H-benzimidazole-2-sulfonamide
Quantity
29.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N(C(=N2)S(=O)(=O)NCC)CC)C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for one hour at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 12 hours at 50° C
Duration
12 h
FILTRATION
Type
FILTRATION
Details
the product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The precipitate is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(N(C(=N2)S(=O)(=O)N(CC)CC)CC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.